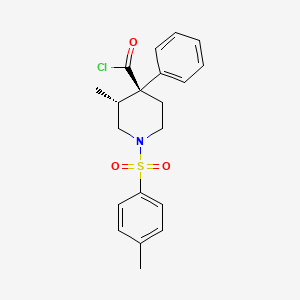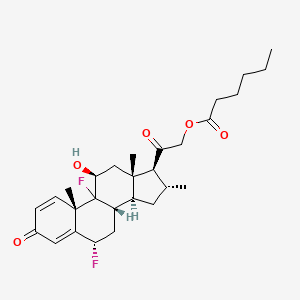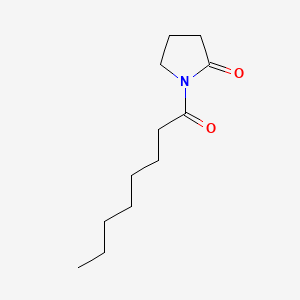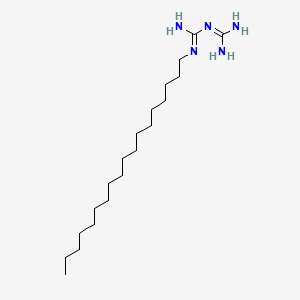
N-Stearylbiguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Stearylbiguanide is a chemical compound with the molecular formula C20H43N5. It is a derivative of biguanide, where the biguanide moiety is attached to a stearyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Stearylbiguanide can be synthesized through the reaction of stearyl amine with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Stearylbiguanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride.
Applications De Recherche Scientifique
N-Stearylbiguanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the study of cell membranes due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions.
Industry: It is used in the formulation of antimicrobial agents and disinfectants due to its ability to disrupt microbial cell membranes.
Mécanisme D'action
The mechanism of action of N-Stearylbiguanide involves its interaction with cell membranes. The stearyl group allows the compound to insert into the lipid bilayer, while the biguanide moiety interacts with the polar head groups of the lipids. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, this compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorhexidine: Another biguanide derivative used as an antiseptic and disinfectant.
Metformin: A biguanide used as an antidiabetic drug.
Phenformin: A biguanide with similar antidiabetic properties to metformin but with a higher risk of lactic acidosis.
Uniqueness
N-Stearylbiguanide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of cell membranes. This property makes it particularly useful in applications where membrane disruption is desired, such as in antimicrobial agents and drug delivery systems.
Propriétés
Numéro CAS |
45290-54-8 |
|---|---|
Formule moléculaire |
C20H43N5 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-octadecylguanidine |
InChI |
InChI=1S/C20H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22/h2-18H2,1H3,(H6,21,22,23,24,25) |
Clé InChI |
MNWJUMZPXYLPGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


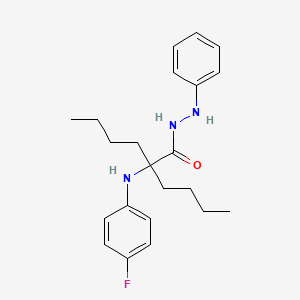

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
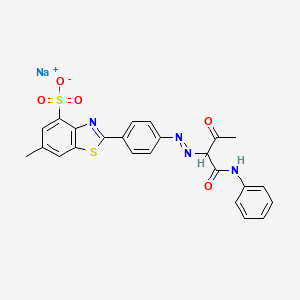
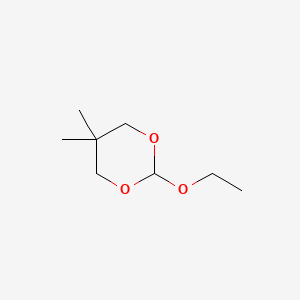

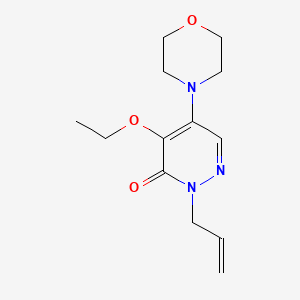
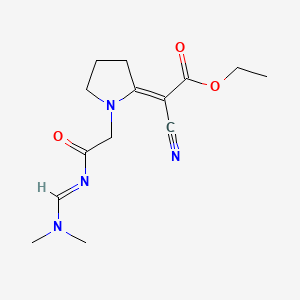
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)

